Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity Compared to Morpholine and Piperidine
The target compound exhibits a computed TPSA of 38.5 Ų and three hydrogen-bond acceptor (HBA) sites, compared to morpholine's TPSA of 21.3 Ų with two HBA sites and piperidine's TPSA of 12.0 Ų with one HBA site [1]. The elevated TPSA and additional HBA capacity of the 8-oxa-5-azaspiro scaffold may enhance aqueous solubility and modulate passive membrane permeability, critical parameters for PROTAC molecules that must balance solubility with cell penetration [2]. In contrast, morpholine's lower TPSA limits its hydrogen-bonding potential, and piperidine lacks the oxygen heteroatom entirely, resulting in a more lipophilic profile (XLogP3 of 0.85 versus -0.3 for the target compound) [1].
| Evidence Dimension | Physicochemical Properties: TPSA, HBA count, cLogP |
|---|---|
| Target Compound Data | TPSA = 38.5 Ų; HBA count = 3; XLogP3 = -0.3; HBD count = 1 |
| Comparator Or Baseline | Morpholine: TPSA = 21.3 Ų, HBA = 2, HBD = 1, XLogP3 = -0.86; Piperidine: TPSA = 12.0 Ų, HBA = 1, HBD = 1, XLogP3 = 0.85 |
| Quantified Difference | TPSA: +17.2 Ų vs morpholine, +26.5 Ų vs piperidine; HBA: +1 vs morpholine, +2 vs piperidine; ΔXLogP3: -1.15 vs piperidine (more hydrophilic) |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18) [1] |
Why This Matters
For PROTAC design, the higher TPSA and additional HBA may improve aqueous solubility and reduce off-target membrane interactions, key selection criteria when choosing linker building blocks.
- [1] PubChem. Compound Summary for CID 130712122 (2-{8-Oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine), CID 8088 (Morpholine), CID 8082 (Piperidine). National Library of Medicine, National Center for Biotechnology Information. View Source
- [2] Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21, 181–200. View Source
